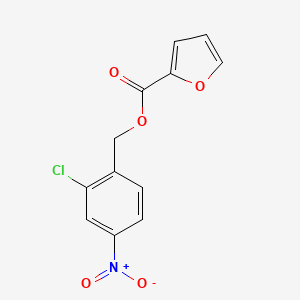

2-chloro-4-nitrobenzyl 2-furoate

Description

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)methyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5/c13-10-6-9(14(16)17)4-3-8(10)7-19-12(15)11-2-1-5-18-11/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJASUVWTKUYGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrobenzyl 2-furoate typically involves the esterification of 2-chloro-4-nitrobenzyl alcohol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-4-nitrobenzyl 2-furoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitrobenzyl 2-furoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Hydrolysis: The ester bond can be hydrolyzed to yield 2-chloro-4-nitrobenzyl alcohol and 2-furoic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic substitution: Substituted benzyl furoates.

Reduction: 2-chloro-4-aminobenzyl 2-furoate.

Hydrolysis: 2-chloro-4-nitrobenzyl alcohol and 2-furoic acid.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-nitrobenzyl 2-furoate serves as an important intermediate in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives that are useful in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in drug development. Its structural features suggest possible activity against various diseases, including:

- Antimicrobial Activity : Research indicates that derivatives of arylfuran compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : The compound's ability to interfere with cellular processes positions it as a candidate for anticancer drug development. Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .

Antimycobacterial Properties

Recent studies have highlighted the potential of 2-chloro-4-nitrobenzyl 2-furoate as an antitubercular agent. Its structural components enhance its ability to disrupt mycobacterial growth, making it a promising candidate for tuberculosis treatment .

Toxicity and Environmental Impact

Research has also focused on the toxicity profiles of compounds related to 2-chloro-4-nitrobenzyl 2-furoate. Toxicity assessments indicate that while some derivatives show low toxicity to mammals, their environmental impact requires further investigation, particularly concerning their effects on non-target species .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of arylfuran compounds against pathogenic bacteria, demonstrating that modifications to the nitrophenyl group significantly enhanced antibacterial activity against Gram-positive strains .

- Anticancer Activity : Another investigation focused on the synthesis of novel derivatives from 2-chloro-4-nitrobenzyl 2-furoate, leading to compounds that showed promise in inhibiting cancer cell proliferation in vitro .

- Toxicological Profile : A comprehensive toxicity study assessed the acute and chronic effects of related nitrophenol compounds on various species, providing insights into environmental safety and regulatory considerations .

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 2-furoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed, releasing active compounds that may exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility: The nitro group significantly elevates polarity, likely reducing solubility in nonpolar solvents compared to ethyl 2-furoate, which is more volatile and less polar .

Functional and Olfactory Properties

Evidence from odor profiling of furoate esters (e.g., methyl, ethyl, and allyl 2-furoate) reveals that ester substituents critically influence sensory properties. For example:

- Ethyl 2-furoate (C₇H₈O₃) exhibits intense "sweet" and "urinous" odors, whereas allyl 2-furoate (C₈H₈O₃) displays "decayed" notes due to its alkenyl group .

- The nitro and chloro substituents in 2-chloro-4-nitrobenzyl 2-furoate may suppress volatility, reducing its odor intensity compared to simpler esters like ethyl 2-furoate .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-chloro-4-nitrobenzyl 2-furoate, and how do solvent/reagent choices influence yield and purity?

To synthesize 2-chloro-4-nitrobenzyl 2-furoate, a two-step esterification strategy is typically employed:

Chlorination : React 2-chloro-4-nitrobenzyl alcohol with a chlorinating agent (e.g., thionyl chloride or oxalyl dichloride) in solvents like dichloromethane or benzene. shows that using thionyl chloride with N-methylacetamide as a catalyst at 50°C for 4–12 hours yields 2-chloro-4-nitrobenzyl chloride with minimal byproducts .

Esterification : React the intermediate chloride with 2-furoic acid in the presence of a base (e.g., triethylamine) to form the ester. Solvent polarity and temperature (0–20°C) significantly affect reaction rates and side-product formation. For purification, column chromatography or recrystallization in non-polar solvents is recommended.

Q. Key Considerations :

Q. How can researchers reliably quantify 2-chloro-4-nitrobenzyl 2-furoate in reaction mixtures?

A validated reverse-phase HPLC method is critical. Based on :

- Column : Newcrom R1 (C18 stationary phase).

- Detection : UV at 254 nm (optimal for nitroaromatic absorbance).

- Sample Prep : Dilute in methanol to avoid solvent interference.

- Calibration : Use a linear range of 0.1–10 mM with R² > 0.995.

Data Interpretation : Co-elution of impurities (e.g., unreacted benzyl chloride) can be resolved by adjusting gradient elution parameters (e.g., 5% acetonitrile increase per minute) .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation (common in nitroaromatics). Avoid repeated freeze-thaw cycles, as this may hydrolyze the ester bond .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers. notes that nitrobenzyl chlorides are moisture-sensitive, and analogous esters may hydrolyze in humid conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, NO₂) influence the esterification mechanism?

The electron-withdrawing nitro and chloro groups on the benzyl ring reduce nucleophilicity at the benzylic carbon, slowing esterification. Kinetic studies (e.g., using DFT calculations) can model the transition state. suggests that steric hindrance from the nitro group may necessitate longer reaction times or elevated temperatures (50°C) for complete conversion .

Q. Experimental Validation :

- Compare reaction rates with analogs (e.g., 4-nitro vs. 4-methoxy derivatives).

- Monitor intermediates via in situ FTIR to track carbonyl stretching frequencies.

Q. How should researchers resolve contradictory data on reaction yields from different synthetic routes?

Contradictions often arise from unoptimized workup procedures or unaccounted side reactions. For example:

- Case Study : If Method A (thionyl chloride) reports 70% yield but Method B (oxalyl chloride) reports 50%, analyze byproducts via LC-MS. highlights that thionyl chloride may generate sulfonic acid byproducts, reducing effective yield .

- Resolution : Use quenching with ice-cold water () to minimize hydrolysis during workup .

Q. What advanced techniques can characterize surface adsorption behavior of this compound in environmental studies?

Per , investigate interactions with indoor surfaces (e.g., glass, polymers) using:

- Microspectroscopic Imaging : AFM or ToF-SIMS to map adsorption patterns.

- Reactivity Studies : Expose the compound to ozone or NOx in environmental chambers and quantify degradation products via GC-MS .

Key Finding : Nitroaromatics may form persistent surface residues due to strong π-π interactions with carbon-rich materials .

Q. How can computational modeling predict the compound’s reactivity in complex biological systems?

Q. What strategies mitigate hazards during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.